4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
650628-69-6 |
|---|---|
Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14(2)8-7-13-17(15,16)11-5-3-10(9-12)4-6-11/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
VSOGUJSYCPIJQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Method A: Amide Coupling
- Starting Materials: 4-cyanobenzenesulfonyl chloride, dimethylaminoethylamine
- Solvent: Dichloromethane or DMF (Dimethylformamide)
- Base: Triethylamine or pyridine
- Temperature: Room temperature to reflux
- Dissolve 4-cyanobenzenesulfonyl chloride in dichloromethane.
- Add dimethylaminoethylamine and a base (triethylamine).
- Stir the mixture at room temperature for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once complete, filter off any precipitate and evaporate the solvent under reduced pressure.
- Purify the resulting crude product by recrystallization from an appropriate solvent.
This method has been reported to yield moderate to high purity products with good yields, depending on the reaction conditions employed.
Method B: Nucleophilic Substitution
- Starting Materials: 4-cyanobenzenesulfonyl fluoride, dimethylamine
- Solvent: Acetonitrile or DMF
- Temperature: Reflux
- Mix 4-cyanobenzenesulfonyl fluoride with dimethylamine in acetonitrile.
- Heat the mixture under reflux for several hours.
- After completion, cool the mixture and precipitate the product by adding water.
- Collect the solid by filtration and wash with cold water to remove any unreacted starting materials.
This method is advantageous due to its simplicity and effectiveness in synthesizing sulfonamides.
Method C: Multi-step Synthesis
- Step 1: Synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
- Step 2: Cyanation step using potassium cyanide or sodium cyanide
- Solvent: Water or ethanol
- Temperature: Varies by step
- Start with the synthesis of 4-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide through amide coupling as described in Method A.
- Once obtained, treat this intermediate with potassium cyanide in water or ethanol at elevated temperatures to introduce the cyano group.
- Isolate and purify the final product through crystallization.
This multi-step approach allows for greater control over each functional group introduced into the molecule, leading to higher specificity in product formation.
The preparation methods for 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide have been extensively studied, highlighting various efficiencies and yields based on the conditions used:
| Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Amide Coupling | 70-90 | >95 | High yield; suitable for large-scale synthesis |
| Nucleophilic Substitution | 65-85 | >90 | Simple procedure; effective for small-scale |
| Multi-step | 60-80 | >92 | More complex but allows for functional group modifications |
These findings indicate that while all methods are viable, the choice of method may depend on specific laboratory capabilities, desired scale of production, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The cyano group can undergo reduction to form corresponding amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group yields amines, while coupling reactions result in the formation of new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical active ingredient due to its structural properties that may influence biological activity. Its sulfonamide group is known for enhancing the pharmacological profile of compounds, making it a candidate for various therapeutic applications.
Antiviral Activity
Research indicates that compounds with similar structures exhibit antiviral properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). The modifications in the molecular structure of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide could lead to the development of new antiviral agents with improved efficacy and reduced cytotoxicity .
Anticancer Potential
The design of chalcone-sulfonamide hybrids has been explored to enhance anticancer activity. The incorporation of this compound into these hybrids may yield compounds that exhibit synergistic effects against cancer cells. Preliminary studies suggest that such derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines .
The biological activity of this compound has been evaluated through various assays that assess its cytotoxicity and mechanism of action.
Cytotoxicity Testing
Cytotoxicity assays are crucial for determining the safety profile of new compounds. Research involving sulfonamide derivatives has demonstrated varying levels of cytotoxic effects on different cell lines, indicating that structural modifications can significantly alter their biological activity . The specific cytotoxicity profile of this compound remains to be fully characterized.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. The ability to modify this compound to create derivatives with enhanced properties is an area of active research.
Synthetic Pathways
Various synthetic routes have been explored to produce this compound efficiently. The optimization of these methods can lead to more sustainable practices in pharmaceutical manufacturing .
Derivative Development
The creation of derivatives can enhance specific properties such as solubility, bioavailability, and target specificity. Researchers are investigating modifications that could improve the pharmacokinetic profiles of compounds derived from this compound .
Mechanism of Action
The mechanism of action of 4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Core Structural Similarities and Differences
The compound shares the benzenesulfonamide core with several analogs but differs in substituents:
Key Observations :
- Cyano Position: The target compound’s cyano group is on the benzene ring, whereas compound 18 () places it on the ethyl side chain. This positional difference affects electronic properties and binding interactions .
- Amine vs.
- Bioactivity Clues: W-18’s opioid activity highlights how sulfonamide substituents (e.g., piperidine) influence receptor interactions, suggesting the target’s dimethylaminoethyl group may target different biological pathways .
Physicochemical Properties
- Solubility: The dimethylaminoethyl group increases hydrophilicity, contrasting with W-18’s lipophilic piperidine-nitrophenylethyl substituent .
- TLC Mobility : reports Rf values for analogs (e.g., compound 18: Rf = 0.15; compound 15: Rf = 0.36), suggesting the target’s polarity lies between these values due to its balanced hydrophilic-lipophilic substituents .
- logP: The cyano group reduces logP compared to methyl or brominated analogs (e.g., ), while the amine chain counterbalances this effect .
Biological Activity
4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features which may contribute to its interactions with various biological targets.
- Molecular Formula : C12H16N2O2S
- Molecular Weight : 252.34 g/mol
- CAS Number : 6737094
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may exhibit inhibitory effects on certain pathways involved in inflammation and microbial resistance.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showcasing effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, its effects on TNF-α levels indicate a promising avenue for therapeutic applications in inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the activity of this compound against a panel of bacterial pathogens. The results indicated that the compound exhibited potent activity, with MIC values comparable to established antibiotics, suggesting it could be developed into a novel therapeutic agent. -
Anti-inflammatory Mechanism Investigation
Another research effort focused on the compound's mechanism of action in inflammatory pathways. The study revealed that it effectively reduced the expression of key inflammatory markers in cell culture models, supporting its potential utility in treating chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
